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Compound of Interest

Compound Name: 2-Nitroanthracene

Cat. No.: B1198904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
2-Nitroanthracene (2-NA), a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is a compound

of significant toxicological interest due to its mutagenic and potential carcinogenic properties.

This technical guide provides a comprehensive overview of the current knowledge regarding

the toxicological profile of 2-Nitroanthracene. The document summarizes key findings on its

metabolism, genotoxicity, and the molecular mechanisms underlying its toxic effects. All

quantitative data are presented in structured tables, and detailed experimental protocols for key

studies are provided. Furthermore, signaling pathways and experimental workflows are

visualized using diagrams to facilitate a deeper understanding of the subject matter.

Chemical and Physical Properties
Property Value Reference

CAS Number 3586-69-4 [1]

Molecular Formula C₁₄H₉NO₂ [1]

Molecular Weight 223.23 g/mol [1]

Appearance Information not available

Solubility Information not available
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Toxicology
Acute Toxicity
Specific quantitative data on the acute toxicity of 2-Nitroanthracene, such as LD50 (median

lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-

Adverse-Effect Level), are not readily available in the public domain. Safety data sheets for 2-
Nitroanthracene indicate that it is harmful if swallowed or inhaled, but do not provide specific

lethal dose values.[1]

Subchronic and Chronic Toxicity
Comprehensive subchronic or chronic toxicity and carcinogenicity studies specifically for 2-
Nitroanthracene were not identified in the available literature.

Metabolism and Metabolic Activation
The metabolism of 2-Nitroanthracene is a critical factor in its toxicity, as it involves metabolic

activation to reactive intermediates that can interact with cellular macromolecules.

Experimental Protocol: In Vitro Metabolism with Rat
Liver Microsomes
The metabolism of 2-Nitroanthracene has been investigated using liver microsomes from rats

pre-treated with 3-methylcholanthrene, an inducer of cytochrome P450 enzymes.

Protocol:[2]

Microsome Preparation: Liver microsomes were prepared from male Sprague-Dawley rats

pre-treated with 3-methylcholanthrene.

Incubation Mixture: The incubation mixture typically contained 2-Nitroanthracene, the

microsomal preparation, and an NADPH-generating system (NADP+, glucose-6-phosphate,

and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate

buffer, pH 7.4).

Incubation Conditions: Incubations were carried out aerobically at 37°C for a specific

duration. For hypoxic conditions, the incubation was performed under a nitrogen
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atmosphere.

Metabolite Extraction: After incubation, the reaction was stopped, and the metabolites were

extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

Metabolite Analysis: The extracted metabolites were analyzed and identified using

techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic

resonance (NMR) spectroscopy.

Metabolic Pathways
Under aerobic conditions, 2-Nitroanthracene is metabolized by rat liver microsomes to several

ring-oxidized products. The major metabolic pathway involves both nitroreduction and ring-

oxidation.[2]

Identified Aerobic Metabolites:[2]

2-NA trans-5,6-dihydrodiol

2-NA trans-7,8-dihydrodiol

2-NA 7-keto-5,6,7,8-tetrahydro-trans-5,6-diol

2-NA 6-keto-5,6,7,8-tetrahydro-trans-7,8-diol

2-nitro-9,10-anthraquinone

2-NA 5,6,7,8-tetrahydrotetrol

Under hypoxic conditions, the primary metabolite formed is 2-aminoanthracene, a product of

nitroreduction.[2] These findings suggest that 2-NA can be activated to mutagenic products

through two main pathways: direct nitroreduction and ring-oxidation followed by nitroreduction.

[2]

Figure 1: Overview of 2-Nitroanthracene Metabolism. Max Width: 760px.

Genotoxicity
2-Nitroanthracene has been shown to be mutagenic in bacterial reverse mutation assays.
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Ames Test (Salmonella typhimurium)
Experimental Protocol: Ames Test[2][3]

Bacterial Strains:Salmonella typhimurium strains TA98 and TA100 are commonly used. For

investigating the role of nitroreductases, nitroreductase-deficient strains (e.g., TA98NR) and

esterification-deficient strains (e.g., TA98/1,8-DNP₆) are also employed.

Metabolic Activation: The assay is conducted both in the presence and absence of a

metabolic activation system (S9 mix), which is typically derived from the liver of Aroclor 1254-

induced rats.

Procedure (Plate Incorporation Method): A mixture of the bacterial tester strain, the test

compound (2-Nitroanthracene) at various concentrations, and with or without S9 mix is

added to molten top agar. This mixture is then poured onto a minimal glucose agar plate.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies (his+) is counted. A substance is considered

mutagenic if it induces a dose-dependent increase in the number of revertant colonies

compared to the negative control.

Mutagenicity Data
2-Nitroanthracene and some of its metabolites have demonstrated mutagenic activity in

Salmonella typhimurium strain TA98.[2]
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Compound Strain
Metabolic
Activation (S9)

Mutagenic
Activity
(revertants/nm
ol)

Reference

2-

Nitroanthracene
TA98 - ~150 [2]

2-

Nitroanthracene
TA98 + ~300 [2]

2-NA trans-5,6-

dihydrodiol
TA98 - ~100 [2]

2-NA trans-5,6-

dihydrodiol
TA98 + ~250 [2]

2-NA trans-7,8-

dihydrodiol
TA98 - ~200 [2]

2-NA trans-7,8-

dihydrodiol
TA98 + ~400 [2]

2-

Aminoanthracen

e

TA98 - Not mutagenic [2]

2-

Aminoanthracen

e

TA98 + Mutagenic [2]

The mutagenicity of 2-Nitroanthracene is decreased in nitroreductase-deficient (TA98NR) and

O-acetyltransferase-deficient (TA98/1,8-DNP₆) strains, indicating that both nitroreduction and

subsequent esterification are crucial steps in its metabolic activation to a mutagen.[2]

Figure 2: Proposed Genotoxicity Pathway of 2-Nitroanthracene. Max Width: 760px.

Signaling Pathways
Direct experimental evidence specifically linking 2-Nitroanthracene exposure to the

modulation of key signaling pathways such as p53 and MAPK is currently limited in the
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scientific literature. However, based on the known genotoxic nature of nitro-PAHs and their

ability to form DNA adducts, it is plausible that 2-Nitroanthracene could trigger cellular stress

responses that involve these pathways.

Potential Involvement of the p53 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA

damage. Upon activation by genotoxic stress, p53 can induce cell cycle arrest, apoptosis, or

senescence. Given that 2-Nitroanthracene is a mutagen that can lead to the formation of DNA

adducts, it is hypothesized that it could activate the p53 pathway.

Figure 3: Hypothetical p53 Pathway Activation by 2-Nitroanthracene. Max Width: 760px.

Potential Involvement of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling cascades are key pathways that regulate a

wide range of cellular processes, including proliferation, differentiation, and apoptosis. Various

forms of cellular stress, including that induced by DNA-damaging agents, can activate MAPK

pathways. It is plausible that exposure to 2-Nitroanthracene could lead to the activation of

specific MAPK pathways, such as the JNK and p38 pathways, which are often associated with

stress responses.

Figure 4: Hypothetical MAPK Pathway Activation by 2-Nitroanthracene. Max Width: 760px.

Conclusion
2-Nitroanthracene is a mutagenic compound that requires metabolic activation to exert its

genotoxic effects. The primary mechanisms of activation involve nitroreduction and ring-

oxidation. While quantitative data on its acute and chronic toxicity are limited, its mutagenicity

in bacterial systems is well-documented. Further research is needed to fully elucidate the

specific signaling pathways that are perturbed by 2-Nitroanthracene and to establish a more

complete toxicological profile, including in vivo toxicity and carcinogenicity data. This

information is crucial for accurately assessing the potential health risks associated with

exposure to this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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